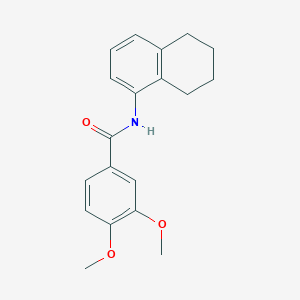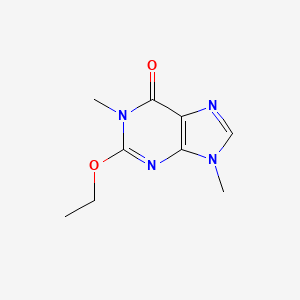
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as URB597, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which has been shown to produce analgesic, anxiolytic, and antidepressant effects.
Wirkmechanismus
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of the endocannabinoid anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain, producing a variety of physiological effects, including pain relief, mood regulation, and appetite control. By inhibiting FAAH, 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide increases the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors and the production of its therapeutic effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors. This has been shown to produce analgesic, anxiolytic, and antidepressant effects. 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has also been shown to increase the levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG), which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has several advantages for use in laboratory experiments. It is a selective inhibitor of FAAH, which allows for the specific modulation of the endocannabinoid system. It has also been shown to produce consistent and reproducible effects in animal models. However, 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has some limitations, including its relatively short half-life and its potential for off-target effects on other enzymes.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including pain, anxiety, and depression. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, there is interest in developing more potent and selective inhibitors of FAAH, which may have greater therapeutic potential than 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.
Synthesemethoden
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide was first synthesized in 2003 by a group of researchers led by Daniele Piomelli at the University of California, Irvine. The synthesis involves the reaction of 3,4-dimethoxybenzoyl chloride with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a base such as potassium carbonate. The resulting product is then converted to the benzamide derivative by reaction with benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to produce analgesic effects in animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-11-10-14(12-18(17)23-2)19(21)20-16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-12H,3-4,6,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMSQQWSFOWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)

![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)


![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)
![4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5742066.png)

![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5742072.png)
![N-[2-(acetylamino)phenyl]-3-methoxybenzamide](/img/structure/B5742080.png)


